molecular formula C17H24O4 B8231494 (S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate

Cat. No.: B8231494
M. Wt: 292.4 g/mol
InChI Key: TWXMAMLKGXKQFL-AWEZNQCLSA-N
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Description

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a phenyl group attached to a pentanedioate backbone. The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the reaction of (S)-2-phenylpentanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Hydrolysis: (S)-2-phenylpentanedioic acid, tert-butyl alcohol, and ethyl alcohol.

    Reduction: (S)-1-tert-Butyl 5-ethyl 2-phenylpentanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-tert-Butyl 5-ethyl 2-phenylpentanedioate: The R-enantiomer of the compound, which has a different three-dimensional arrangement.
  • 1-tert-Butyl 5-methyl 2-phenylpentanedioate: A similar compound with a methyl group instead of an ethyl group.
  • 1-tert-Butyl 5-ethyl 2-benzylpentanedioate: A compound with a benzyl group instead of a phenyl group.

Uniqueness

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 5-O-ethyl (2S)-2-phenylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-5-20-15(18)12-11-14(13-9-7-6-8-10-13)16(19)21-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMAMLKGXKQFL-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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